(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

Catalog No.
S12980226
CAS No.
M.F
C21H22N2O5
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

IUPAC Name

4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

SULRDUFTKVHNDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid is a synthetic compound belonging to the class of amino acids. Its structural formula includes a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group. The compound has a molecular formula of C19_{19}H20_{20}N2_{2}O4_{4} and a molecular weight of approximately 340.38 g/mol. It appears as a white to light yellow powder, with a melting point of around 161 °C (decomposing) and is soluble in organic solvents like acetic acid .

Typical for amino acids, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions, allowing the free amino group to participate in further reactions.
  • Acylation: The acetamido group can be modified through acylation reactions, providing avenues for further functionalization.

These reactions are fundamental in the synthesis of complex peptides and proteins in biochemical research.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid typically involves several steps:

  • Protection of Amino Groups: Starting from an appropriate amino acid, the amino group is protected using the fluorenylmethoxycarbonyl group.
  • Acetylation: The carboxylic acid group is then acetylated to introduce the acetamido functionality.
  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the final compound in high purity.

These methods leverage standard organic synthesis techniques familiar to chemists working in peptide chemistry.

This compound has several applications, particularly in:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and proteins, especially those requiring specific modifications.
  • Drug Development: Its structural features make it a candidate for developing novel therapeutics targeting specific biological pathways.
  • Biochemical Research: Used as a reagent in various biochemical assays and studies focusing on protein interactions and functions.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid are crucial for understanding its biological activity. These studies typically involve:

  • Binding Affinity Tests: Evaluating how strongly the compound binds to target proteins or enzymes.
  • Inhibition Studies: Assessing its ability to inhibit specific bio

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino butanoic acidSimilar structure with a different stereochemistryPotentially different biological activity due to chirality
Fmoc-Dap-OHContains a similar fluorenylmethoxycarbonyl protecting groupUsed primarily for synthesizing peptides with diaminopropionic acid
Acetamidobutanoic AcidLacks the fluorenylmethoxycarbonyl protecting groupSimpler structure, more reactive due to unprotected amine

The uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid lies in its combination of protective groups and functional enhancements that facilitate its use in sophisticated synthetic applications while potentially offering distinct biological activities compared to its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

382.15287181 g/mol

Monoisotopic Mass

382.15287181 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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